molecular formula C17H17F3N4O B2703795 N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775362-21-4

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2703795
CAS No.: 1775362-21-4
M. Wt: 350.345
InChI Key: MXFGZNKQNDRBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a useful research compound. Its molecular formula is C17H17F3N4O and its molecular weight is 350.345. The purity is usually 95%.
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Scientific Research Applications

Antineoplastic Applications

  • Flumatinib Metabolism in Chronic Myelogenous Leukemia : Flumatinib, a compound with a benzamide derivative structure similar to the query molecule, demonstrates significant antineoplastic activity as a tyrosine kinase inhibitor in the treatment of chronic myelogenous leukemia (CML). It undergoes metabolism primarily through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, revealing the complex metabolic pathways involved in its pharmacokinetics and providing insights into the development of similar antineoplastic agents (Gong, Chen, Deng, & Zhong, 2010).

Neurological and Psychiatric Applications

  • KCNQ2/Q3 Potassium Channel Openers : Research into N-pyridyl and pyrimidine benzamides has identified their role as KCNQ2/Q3 potassium channel openers, showing potential in the treatment of epilepsy and pain. This exploration underscores the therapeutic potential of structurally related compounds in modulating neurological pathways and addressing complex conditions like epilepsy (Amato et al., 2011).

Antimicrobial and Antitubercular Activities

  • Anti-Tubercular Agents : The design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents highlight the potential of benzamide derivatives in combating Mycobacterium tuberculosis. This research presents a promising direction for the development of new anti-tubercular medications (Srinivasarao et al., 2020).

Antipsychotic Potential

  • Potential Antipsychotic Agents : Heterocyclic analogues of benzamides have been evaluated for their potential as antipsychotic agents. These studies involve assessing their binding affinity to dopamine and serotonin receptors and their efficacy in animal models, offering a foundation for developing new treatments for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)14-10-15(22-11-21-14)24-8-6-13(7-9-24)23-16(25)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFGZNKQNDRBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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